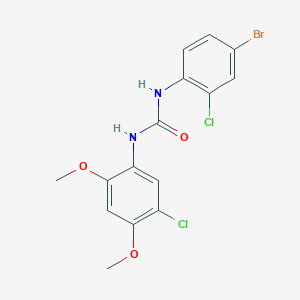![molecular formula C18H19ClN2O B4838333 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4838333.png)
2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide
描述
The compound , 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide, belongs to a class of organic compounds known for their potential in various applications due to their complex chemical structure and properties. While specific studies directly on this compound are limited, research on similar compounds provides insights into the synthetic methods, structural characteristics, and reactivity that can be extrapolated or deemed relevant.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the preparation and characterization of similar benzamide derivatives have been reported, highlighting the polymorphism and stability of these compounds under different conditions (Yanagi et al., 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in understanding the compound's conformation and electronic structure. Studies on similar compounds have used these techniques to elucidate their crystalline forms and molecular vibrations, providing a basis for predicting the structure of 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide (Yanagi et al., 2000).
Chemical Reactions and Properties
The reactivity of benzamide derivatives towards various reagents can lead to a wide range of chemical transformations, enabling the synthesis of diverse compounds. For example, reactions involving the cyclization of ester-tethered enaminones have been shown to produce pyridone derivatives, a reaction pathway that could potentially be adapted for the synthesis of 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide derivatives (Stojanović et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the compound's behavior in different environments. The detailed thermal analysis of similar compounds provides insights into their stability and phase transitions, which are essential for handling and application (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the compound's molecular structure. Studies on benzamide derivatives have explored their reactivity, highlighting the influence of substituents on their chemical behavior (Adhami et al., 2014).
未来方向
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many bioactive compounds . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Mode of Action
Compounds containing a pyrrolidine ring often undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various targets in the body.
Biochemical Pathways
It’s worth noting that compounds with a pyrrolidine ring can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s pyrrolidine ring could potentially enhance its bioavailability, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Given the broad-spectrum biological activities of pyrrolidine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
属性
IUPAC Name |
2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-2-1-5-16(17)18(22)20-13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWGXNNUJXXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)
![N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B4838259.png)
![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838261.png)
![2-methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4838282.png)
![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)


![(3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4838299.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)
![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)


